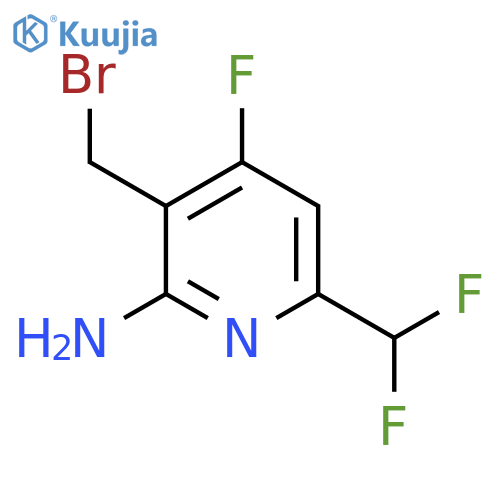Cas no 1805323-68-5 (2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine)

1805323-68-5 structure
商品名:2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine
CAS番号:1805323-68-5
MF:C7H6BrF3N2
メガワット:255.035151004791
CID:4810847
2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine
-
- インチ: 1S/C7H6BrF3N2/c8-2-3-4(9)1-5(6(10)11)13-7(3)12/h1,6H,2H2,(H2,12,13)
- InChIKey: RTFRBWSWDRQQNH-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=C(C(F)F)N=C1N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067878-1g |
2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine |
1805323-68-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1805323-68-5 (2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
